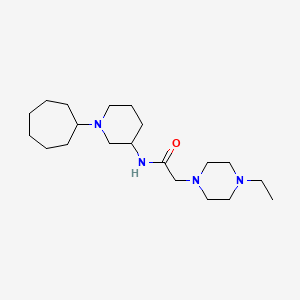![molecular formula C14H17N3O B6031409 N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research for its ability to selectively block certain types of glutamate receptors in the brain. DMQX is a potent and specific antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic plasticity and plays a crucial role in learning and memory processes.
Mécanisme D'action
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype, binding to the receptor and blocking the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a reduction in the excitatory synaptic transmission mediated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of AMPA receptor-mediated synaptic transmission, the reduction of neuronal excitability, and the prevention of synaptic plasticity and long-term potentiation. This compound has also been shown to have neuroprotective effects in various models of neurological injury and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide in lab experiments is its high potency and specificity for the AMPA receptor subtype, which allows for selective manipulation of this receptor without affecting other glutamate receptor subtypes. However, one limitation is that this compound can have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide and its effects on the AMPA receptor subtype. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in various physiological and pathological processes. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new therapies for neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with N,N-dimethylethylenediamine in the presence of a base, followed by reaction with ethyl chloroformate to form the corresponding carboxylic acid derivative. This can then be converted to the amide by reaction with dimethylamine.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression, as well as in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17(2)10-9-16-14(18)12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQJQCKOITZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6031347.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6031374.png)
![2-amino-7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031401.png)
![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6031417.png)
![7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6031436.png)
![N-(2-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6031438.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B6031444.png)
![2-{methyl[4-(methylthio)benzyl]amino}-1-phenylethanol](/img/structure/B6031450.png)
